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Compound of Interest

Compound Name: Gramine, N-oxide

Cat. No.: B101247

Disclaimer: Direct toxicological data for Gramine N-oxide is not readily available in published
literature. This document provides a preliminary toxicity assessment based on data available
for its parent compound, Gramine. This information should be interpreted with caution, as the
N-oxide functional group may alter the toxicological profile. The data presented here serves as
a surrogate to guide initial safety considerations and to underscore the necessity of conducting
specific toxicological studies on Gramine N-oxide itself.

Executive Summary

This technical guide offers a summary of the toxicological profile of Gramine, an indole alkaloid
structurally related to Gramine N-oxide. The assessment covers acute oral toxicity, genotoxicity,
and in vitro cytotoxicity. All quantitative data are presented in tabular format for clarity. Detailed
experimental protocols for the key assays are provided, adhering to internationally recognized
guidelines. Visual diagrams of experimental workflows and conceptual pathways are included
to facilitate understanding. This guide is intended for researchers, scientists, and drug
development professionals to inform preliminary risk assessment and to design future
toxicological studies for Gramine N-oxide.

Quantitative Toxicity Data for Gramine

The following tables summarize the key quantitative toxicity endpoints that have been reported
for Gramine.

Table 1: Acute Toxicity Data for Gramine
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. Route of LD50 (Lethal Dose,

Species o . Reference
Administration 50%)
Rat Intraperitoneal 122 mg/kg [1]
Mouse Intravenous 46 mg/kg [1]
Mouse Intraperitoneal 1334 mg/kg [2]
>175 mg/kg and <550

Rat (Female) Oral [3][4]

mg/kg

Table 2: Genotoxicity and Mutagenicity Data for Gramine

Metabolic
Test Doses o
Assay Type Activation Result Reference
System Tested
(S9)
Salmonella 1250, 2500, )
o With and Non-
Ames Test typhimurium 5000, 10000 ) ) [5]
) Without mutagenic
strains U g/plate
In Vivo Swiss albino
50, 100, 150 Not Non-

Micronucleus  mice bone [5]

mg/kg (oral) Applicable genotoxic

Assay marrow
In Vivo ] ]

Swiss albino
Chromosoma ] 50, 100, 150 Not Non-

) mice bone ) ] [5]

| Aberration mg/kg (oral) Applicable genotoxic

marrow
Assay

ble 3: In Vitro C . for Grami

IC50
. . (Inhibitory

Assay Type Cell Line Endpoint . Reference
Concentration,
50%)

HCT-116 ] ) 25 pg/mL (for
Cell Proliferation ]
MTT Assay (Human Colon Gramine-loaded [6]

Inhibition

Cancer) nanoparticles)
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Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below, based on standard
OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)
(OECD 425)

This method is used to determine the median lethal dose (LD50) of a substance.[7][8][9][10]
[11]

Principle: The UDP is a sequential dosing test where a single animal is dosed at a time. The
dose for each subsequent animal is adjusted up or down depending on the outcome (survival
or death) of the previous animal. This approach significantly reduces the number of animals
required compared to traditional methods.[9]

Methodology:

Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.

» Housing and Fasting: Animals are caged individually and fasted (food, but not water)
overnight before dosing.

o Dose Administration: The test substance is administered orally via gavage. The volume
should generally not exceed 1 mL/100g body weight.

o Starting Dose: The test begins with a dose just below the best preliminary estimate of the
LD50.

e Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.

o If an animal survives, the dose for the next animal is increased by a constant progression
factor (e.g., 3.2).

o If an animal dies, the dose for the next animal is decreased by the same factor.

o Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in
skin, fur, eyes, respiration, behavior, etc.), and body weight changes for up to 14 days.
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o Data Analysis: The LD50 is calculated using the maximum likelihood method after a specified
number of reversals in outcome have occurred.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a test substance.[2][5][12]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation in the
genes responsible for its synthesis. The assay measures the ability of a substance to cause a
reverse mutation (reversion), restoring the bacteria's ability to synthesize the amino acid and
thus grow on an amino acid-deficient medium.[5][13]

Methodology:

o Tester Strains: A set of at least five strains is recommended (e.g., S. typhimurium TA98,
TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

o Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian
metabolism.[6]

e Exposure Methods:

o Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are
mixed with molten top agar and poured onto a minimal glucose agar plate.

o Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated
before being mixed with top agar and plated.

o Dose Levels: At least five different, analyzable concentrations of the test substance are used.
o Controls: Positive (known mutagens) and negative (solvent) controls are run concurrently.
 Incubation: Plates are incubated at 37°C for 48-72 hours.

o Data Analysis: The number of revertant colonies per plate is counted. A substance is
considered mutagenic if it produces a concentration-related increase in the number of

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.creative-bioarray.com/Services/bacterial-reverse-mutation-test-ames-test-oecd-471.htm
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.oecd.org/en/publications/test-no-471-bacterial-reverse-mutation-test_9789264071247-en.html
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://baharteb.com/post-16
https://www.biosafe.fi/laboratory-services/genetic-toxicity-bacterial-reverse-mutation-test-oecd-471
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

revertant colonies and/or a reproducible increase at one or more concentrations over the
negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in mammals.[14]
[15][16][17][18]

Principle: The assay identifies substances that cause cytogenetic damage resulting in the
formation of micronuclei. Micronuclei are small, membrane-bound DNA fragments from
chromosomes that are not incorporated into the main nucleus during cell division. These are
observed in newly formed (polychromatic) erythrocytes in the bone marrow. An increase in the
frequency of micronucleated polychromatic erythrocytes (MN-PCES) in treated animals
indicates genotoxicity.[15][17]

Methodology:

e Animal Selection: Healthy young adult rodents (typically mice or rats) are used. Groups
usually consist of at least 5 animals per sex.

o Dose Administration: The test substance is administered via an appropriate route (e.g., oral
gavage, intraperitoneal injection), typically once or twice.

o Dose Levels: A negative control, a positive control (known clastogen), and at least three
dose levels of the test substance are used. The highest dose should be the maximum
tolerated dose (MTD) or a limit dose of 2000 mg/kg.

o Sample Collection: Bone marrow is collected at appropriate times after the last
administration (e.g., 24 and 48 hours).

o Slide Preparation: Bone marrow cells are flushed from the femurs, smeared onto glass
slides, and stained (e.g., with Giemsa).

e Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio
of PCEs to normochromatic erythrocytes (NCESs) is also determined as an indicator of bone
marrow toxicity.
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o Data Analysis: The number of MN-PCEs in treated groups is statistically compared to the
negative control group.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay is a common method to measure cellular metabolic activity as an
indicator of cell viability, proliferation, and cytotoxicity.[4][19][20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that
can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is
proportional to the number of viable cells.[4][21]

Methodology:

o Cell Plating: Cells are seeded into a 96-well plate at a predetermined density and allowed to
adhere overnight.

e Compound Treatment: The cells are treated with various concentrations of the test
substance and incubated for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: After incubation, the culture medium is removed, and a fresh medium
containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for
2-4 hours at 37°C to allow formazan formation.[4]

e Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g.,
DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

o Absorbance Reading: The absorbance of the resulting purple solution is measured using a
microplate reader at a wavelength between 550 and 600 nm.

» Data Analysis: Cell viability is expressed as a percentage relative to the untreated control
cells. The IC50 value (the concentration of the substance that inhibits 50% of cell viability)
can be calculated from the dose-response curve.

Visualizations: Workflows and Pathways
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The following diagrams illustrate standard workflows and conceptual pathways relevant to a
preliminary toxicity assessment.

Caption: General workflow for a tiered approach to toxicity assessment.
Caption: Standard battery options for in vitro and in vivo genotoxicity testing.

Caption: Conceptual pathway of cytotoxicity via oxidative stress.

Conclusion

The available toxicological data for Gramine suggest a compound with moderate acute toxicity.
[1][2][3][4] In vitro and in vivo studies indicate that Gramine is non-mutagenic and non-
genotoxic under the conditions tested.[5] Cytotoxicity has been observed in cancer cell lines,
suggesting potential anti-proliferative effects.[6]

Crucially, these findings apply to Gramine. The addition of an N-oxide group can significantly
alter a molecule's physicochemical properties, including its solubility, metabolic fate, and
interaction with biological targets. Therefore, the toxicological profile of Gramine N-oxide may
differ substantially from that of Gramine. The data presented in this guide should be used solely
as a preliminary reference point. It is imperative that a full suite of toxicological studies, starting
with in vitro cytotoxicity and genotoxicity assays, be conducted directly on Gramine N-oxide to
accurately characterize its safety profile for any potential development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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